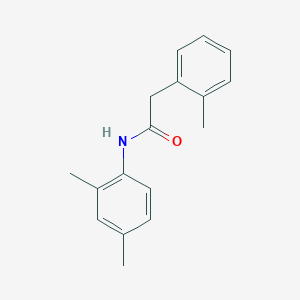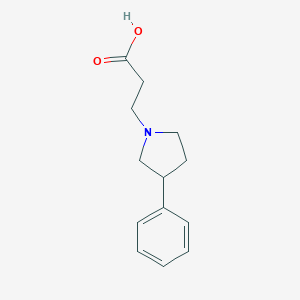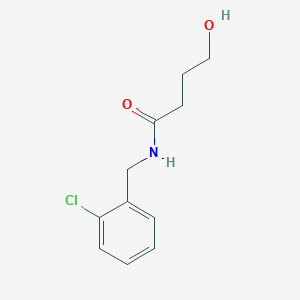
4,5-Dihydroblumenol A
Übersicht
Beschreibung
4,5-Dihydroblumenol A is a norisoprenoid . It can be isolated from Pavonia multiflora A. ST-HIL .
Molecular Structure Analysis
The molecular formula of this compound is C13H22O3 . Its average mass is 226.312 Da and its monoisotopic mass is 226.156891 Da .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.1±0.1 g/cm3 . Its boiling point is around 345.7±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.7 mmHg at 25°C and an enthalpy of vaporization of 68.3±6.0 kJ/mol . The flash point is 177.1±24.4 °C . The index of refraction is 1.542 .Wissenschaftliche Forschungsanwendungen
Isolierung aus Perrottetia Multiflora
4,5-Dihydroblumenol A ist ein neues Nor-Isoprenoid, das erstmals aus Perrottetia Multiflora isoliert wurde, einer Pflanze aus der Familie der Celastraceae . Dies war der erste Bericht über Metaboliten vom Typ C-13 aus dieser Familie .
Isolierung aus Rosa Multiflora Thunb
Diese Verbindung wurde auch aus den Kräutern von Rosa Multiflora Thunb isoliert . Rosa Multiflora Thunb ist eine Rosenart, die für ihre potenziellen medizinischen Eigenschaften bekannt ist.
Isolierung aus Pavonia Multiflora A. ST-HIL
This compound kann auch aus Pavonia Multiflora A. ST-HIL isoliert werden, einer Pflanze aus der Familie der Malvaceae .
Wirkmechanismus
Target of Action
4,5-Dihydroblumenol A is a norisoprenoid . It has been shown to have significant inhibitory effects against HepG2 cells transected with cloned hepatitis B virus DNA . Therefore, its primary target is HepG2 cells infected with hepatitis B virus.
Mode of Action
Its inhibitory effects against hepg2 cells suggest that it may interact with cellular components or processes that are crucial for the survival or replication of hepatitis b virus within these cells .
Biochemical Pathways
Given its inhibitory effects on HepG2 cells infected with hepatitis B virus, it is likely that it affects pathways related to viral replication or the cellular response to viral infection .
Result of Action
The primary result of this compound’s action is the inhibition of HepG2 cells infected with hepatitis B virus . This suggests that it may have potential therapeutic applications in the treatment of hepatitis B.
Biochemische Analyse
Biochemical Properties
It is known to be a norisoprenoid , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Given its classification as a norisoprenoid , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
(4S,5R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9-10,14,16H,7-8H2,1-4H3/b6-5+/t9-,10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJYDVWNNFPHR-CHESLIBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315531 | |
| Record name | 4,5-Dihydroblumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155418-97-6 | |
| Record name | 4,5-Dihydroblumenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155418-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydroblumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4,5-Dihydroblumenol A and where is it found?
A1: this compound is a naturally occurring C-13 nor-isoprenoid, a class of compounds derived from carotenoids. It has been isolated from a variety of plant families, including Celastraceae [], Euphorbiaceae [], and Annonaceae []. This compound was first reported from Perrottetia multiflora [], marking its significance as a potential chemotaxonomic marker for this family.
Q2: Are there any reports on the compound's cytotoxic activity against human cancer cell lines?
A2: Yes, this compound, alongside other compounds, was isolated from the stem bark of Polyalthia jucunda. While other isolated compounds exhibited limited activity, this compound did not show a significant dose-dependent growth inhibitory effect against the tested human tumor and non-tumor cell lines [].
Q3: Has this compound demonstrated any notable biological activity?
A3: Research suggests this compound might possess antiviral properties. In a study investigating anti-HBV constituents from Alternanthera philoxeroides, this compound exhibited significant inhibition against HepG2 cells transfected with cloned hepatitis B virus DNA [].
Q4: What is known about the allelopathic activity of this compound?
A4: A study investigated the allelopathic potential of this compound isolated from Tachigali myrmecophyla. The research revealed that the compound exhibited allelopathic activity, impacting germination and seedling development of weed species Mimosa pudica in a concentration-dependent manner [].
Q5: What analytical techniques are typically used to characterize and identify this compound?
A6: The identification of this compound relies heavily on spectroscopic techniques. Researchers utilize a combination of 1H- and 13C-NMR, including one- and two-dimensional techniques, along with mass spectrometry (MS) to elucidate its structure. Additionally, comparisons with existing literature data on spectroscopic properties are crucial for confirming its identity [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B240061.png)
![4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B240062.png)



![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B240072.png)
